molecular formula C13H16ClNO2 B7811004 Methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate

Methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate

Cat. No.: B7811004
M. Wt: 253.72 g/mol
InChI Key: HUASDZHTZUTIIK-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate: is an organic compound with the molecular formula C13H16ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 4-chlorobenzaldehyde and pyrrolidine.

    Formation of Intermediate: The first step involves the formation of 2-(4-chlorophenyl)pyrrolidine through a condensation reaction between 4-chlorobenzaldehyde and pyrrolidine in the presence of a suitable catalyst, such as acetic acid.

    Esterification: The intermediate 2-(4-chlorophenyl)pyrrolidine is then reacted with methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate to form methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

Methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of drugs targeting neurological disorders. Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism by which methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group enhances its binding affinity to these targets, while the pyrrolidine ring provides structural stability. This compound can modulate the activity of neurotransmitter systems, making it relevant in the study of neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-phenylpyrrolidin-1-yl)acetate
  • Methyl 2-(2-(4-fluorophenyl)pyrrolidin-1-yl)acetate
  • Methyl 2-(2-(4-bromophenyl)pyrrolidin-1-yl)acetate

Uniqueness

Methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents on the phenyl ring.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biological Activity

Methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate is a synthetic compound with potential biological activity. It possesses a pyrrolidine structure, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula: C13_{13}H16_{16}ClNO2_2
  • Molecular Weight: 253.73 g/mol
  • Boiling Point: Approximately 334.7 °C
  • Density: 1.188 g/cm³
  • pKa: 7.36

These properties indicate that the compound is likely to be stable under standard conditions, which is critical for its biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cells:

  • Cell Lines Tested: A549 (human lung adenocarcinoma)
  • Viability Reduction: Certain derivatives reduced cell viability significantly (e.g., to 64% and 61% for specific substitutions) compared to controls .

The incorporation of a 4-chlorophenyl group appears to enhance the anticancer activity, suggesting that structural modifications can significantly influence efficacy.

The proposed mechanism involves interaction with cellular pathways that regulate apoptosis and proliferation. The presence of the chlorophenyl moiety may enhance lipophilicity, facilitating better cell membrane penetration and subsequent biological effects.

Antibacterial and Antifungal Activity

The compound's structural analogs have also been evaluated for antibacterial properties:

  • Tested Strains: Bacillus subtilis, Enterococcus faecalis, E. coli, Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentrations (MIC):
    • B. subtilis: MIC = 75 µg/mL
    • E. coli: MIC = <125 µg/mL .

These findings indicate that derivatives of this compound may possess antimicrobial properties worthy of further exploration.

Case Study: Toxicological Profile

A retrospective analysis identified this compound in several cases of acute poisoning related to synthetic cathinones. The study emphasized the need for careful monitoring given the compound's psychoactive potential and its association with fatal outcomes in some instances .

Case Study: Clinical Implications

In clinical settings, compounds with similar structures have been implicated in adverse effects when used recreationally. The identification of such substances in toxicological screenings underscores their relevance in public health discussions regarding new psychoactive substances (NPS) .

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)pyrrolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-17-13(16)9-15-8-2-3-12(15)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUASDZHTZUTIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCCC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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